6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one
Brand Name: Vulcanchem
CAS No.: 942840-99-5
VCID: VC11913258
InChI: InChI=1S/C23H19FN2O4S/c24-16-9-11-18(12-10-16)31(28,29)25-13-17(30-23(27)15-25)14-26-21-7-3-1-5-19(21)20-6-2-4-8-22(20)26/h1-12,17H,13-15H2
SMILES: C1C(OC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)F)CN3C4=CC=CC=C4C5=CC=CC=C53
Molecular Formula: C23H19FN2O4S
Molecular Weight: 438.5 g/mol

6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one

CAS No.: 942840-99-5

Cat. No.: VC11913258

Molecular Formula: C23H19FN2O4S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one - 942840-99-5

Specification

CAS No. 942840-99-5
Molecular Formula C23H19FN2O4S
Molecular Weight 438.5 g/mol
IUPAC Name 6-(carbazol-9-ylmethyl)-4-(4-fluorophenyl)sulfonylmorpholin-2-one
Standard InChI InChI=1S/C23H19FN2O4S/c24-16-9-11-18(12-10-16)31(28,29)25-13-17(30-23(27)15-25)14-26-21-7-3-1-5-19(21)20-6-2-4-8-22(20)26/h1-12,17H,13-15H2
Standard InChI Key OENUIHGKKLOSDV-UHFFFAOYSA-N
SMILES C1C(OC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)F)CN3C4=CC=CC=C4C5=CC=CC=C53
Canonical SMILES C1C(OC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)F)CN3C4=CC=CC=C4C5=CC=CC=C53

Introduction

The compound 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one is a synthetic organic molecule characterized by its unique structural framework. It combines a carbazole moiety, a fluorobenzenesulfonyl group, and a morpholinone ring. This compound is of interest for its potential applications in medicinal chemistry, particularly in drug discovery and development.

Structural Features

Chemical MoietyDescription
Carbazole Group (9H-carbazol-9-yl)A tricyclic aromatic system known for its electron-rich properties and biological activity.
Fluorobenzenesulfonyl GroupA functional group that enhances lipophilicity and may improve binding interactions in biological systems.
Morpholinone RingA six-membered heterocyclic ring containing oxygen and nitrogen, contributing to solubility and stability.

The integration of these groups provides the compound with a balance of hydrophobicity and hydrophilicity, potentially enhancing its pharmacokinetic properties.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the carbazole derivative: Functionalizing the carbazole nucleus to introduce reactive sites.

  • Sulfonylation reaction: Attaching the 4-fluorobenzenesulfonyl group using sulfonyl chloride derivatives under basic conditions.

  • Cyclization: Constructing the morpholinone ring through cyclization reactions involving amines and carbonyl precursors.

These steps are carried out under controlled conditions to ensure high yield and purity.

Biological Significance

Compounds containing carbazole and sulfonyl groups have been extensively studied for their pharmacological properties, including:

  • Anticancer Activity: Carbazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines by interfering with DNA replication or inducing apoptosis.

  • Antimicrobial Properties: Sulfonamide-containing compounds often demonstrate broad-spectrum antimicrobial activity.

  • Potential as Enzyme Inhibitors: The morpholinone ring can mimic natural substrates, making such compounds candidates for enzyme inhibition studies.

Although specific data on this compound's activity is limited, its structural features suggest potential utility in these areas.

Research Applications

This compound can be explored in:

  • Drug Design: Its structure allows for modification to improve pharmacological profiles.

  • Molecular Docking Studies: To predict binding affinities with biological targets such as enzymes or receptors.

  • Synthetic Methodology Development: As a model for testing new synthetic strategies or catalysts.

Challenges and Future Directions

  • Limited Experimental Data: Further studies are needed to evaluate its biological activity comprehensively.

  • Optimization Needs: Modifications may be required to enhance bioavailability or reduce toxicity.

  • Scale-Up Challenges: Developing cost-effective methods for large-scale synthesis.

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